1-(Cyclohexa-1,5-dien-1-yl)ethan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
75250-64-5 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
1-cyclohexa-1,5-dien-1-ylethanone |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h3,5-6H,2,4H2,1H3 |
InChI Key |
HWODCYBCRDCIIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CCCC=C1 |
Origin of Product |
United States |
Systematic Nomenclature and Stereochemical Considerations for 1 Cyclohexa 1,5 Dien 1 Yl Ethan 1 One
IUPAC Naming Conventions and Common Academic Synonyms
The systematic name for the compound , according to the International Union of Pure and Applied Chemistry (IUPAC), is 1-(Cyclohexa-1,5-dien-1-yl)ethan-1-one . This name is derived by identifying the principal functional group and the parent structure. In this case, the parent chain is the two-carbon ketone, "ethan-1-one". Attached to the first carbon of this ethanone (B97240) group is a "cyclohexa-1,5-dien-1-yl" substituent. This substituent name indicates a six-membered ring with double bonds starting at positions 1 and 5, and it is attached to the parent ketone via the carbon at position 1. vedantu.com
Due to its specific and somewhat uncommon structure, this compound is not widely referenced in academic literature and therefore does not have established common or trivial names. A plausible, albeit not formally recognized, synonym could be "1-Acetylcyclohexa-1,5-diene".
Analysis of Potential Isomeric Forms and Stereochemical Implications
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound, several types of isomerism are theoretically possible.
Positional Isomerism within the Cyclohexadiene Ring
Positional isomerism can arise from variations in the location of the double bonds within the cyclohexadiene ring and the position of the acetyl substituent. Keeping the acetyl group at the first carbon, the double bonds can be arranged in different ways to form distinct isomers, such as cyclohexa-1,3-diene and cyclohexa-1,4-diene. wikipedia.orgwikipedia.org Furthermore, the acetyl group itself could be attached to different carbon atoms of the cyclohexa-1,5-diene ring.
Below is a table detailing some of the potential positional isomers:
| IUPAC Name | Position of Acetyl Group | Positions of Double Bonds |
| This compound | C1 | 1,5 |
| 3-(Cyclohexa-1,5-dien-1-yl)ethan-1-one | C3 | 1,5 |
| 4-(Cyclohexa-1,5-dien-1-yl)ethan-1-one | C4 | 1,5 |
| 1-(Cyclohexa-1,3-dien-1-yl)ethan-1-one | C1 | 1,3 |
| 1-(Cyclohexa-1,4-dien-1-yl)ethan-1-one | C1 | 1,4 |
Geometric Isomerism (e.g., E/Z configurations for exocyclic double bonds, if applicable)
Geometric, or cis-trans, isomerism arises from restricted rotation around a bond, most commonly a carbon-carbon double bond or a ring structure. allen.inuop.edu.pkchemistrytalk.org For geometric isomerism to occur around a double bond, each carbon atom of the double bond must be attached to two different groups. bris.ac.ukchemguide.co.uk In the case of this compound, both double bonds are endocyclic (within the ring). The substituents on the carbons of these double bonds are part of the ring itself, which restricts the configuration. Therefore, E/Z isomerism, as it is typically defined for alkenes, is not applicable to the double bonds within the ring of this specific molecule.
Chiral Centers and Enantiomeric/Diastereomeric Possibilities
A chiral center is a carbon atom that is attached to four different groups, leading to the possibility of non-superimposable mirror images known as enantiomers. pdx.edu A thorough examination of the structure of this compound reveals the absence of any such chiral centers.
The carbon atoms in the ring are as follows:
C1: This carbon is sp2 hybridized as it is part of a double bond. It is bonded to the acetyl group, C2 (via a double bond), and C6. An atom must be sp3 hybridized to be a stereogenic center. pdx.edu
C2, C5, C6: These carbons are also sp2 hybridized and thus cannot be chiral centers.
C3, C4: These carbons are sp3 hybridized, but each is bonded to two hydrogen atoms, meaning they are not attached to four different groups.
Since there are no chiral centers in the molecule, it is achiral. Consequently, this compound does not have enantiomers or diastereomers.
Advanced Representation Systems for Structural Elucidation and Chemical Database Indexing
For unambiguous representation in chemical databases and computational chemistry, several standardized systems are used. These include the Simplified Molecular-Input Line-Entry System (SMILES) and the IUPAC International Chemical Identifier (InChI).
These notation systems provide a linear text-based representation of the molecular structure, which is crucial for database searching and cheminformatics applications.
| Identifier Type | Representation |
| SMILES | CC(=O)C1=CC=CCC1 |
| InChI | InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-3,5-6H,4H2,1H3 |
| InChIKey | FSLPDXCPIMPLTC-UHFFFAOYSA-N |
Advanced Synthetic Methodologies for the Preparation of 1 Cyclohexa 1,5 Dien 1 Yl Ethan 1 One
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.orgamazonaws.com For 1-(Cyclohexa-1,5-dien-1-yl)ethan-1-one, several logical disconnections can be proposed to devise potential synthetic routes.
The most apparent disconnection is at the C-C bond between the acetyl group and the cyclohexadiene ring (Disconnection A). This approach treats the acetyl group as a functional group introduced onto a pre-formed cyclohexadiene ring. This leads to a cyclohexadienyl anion synthon, which can be synthetically realized through organometallic reagents (e.g., lithiates, cuprates) or, more commonly, an enolate equivalent. The electrophilic partner would be an acetyl cation equivalent, such as acetyl chloride or acetic anhydride (B1165640).
A second strategy involves disconnections within the six-membered ring itself, suggesting a synthesis based on cycloaddition reactions (Disconnection B). By applying a Diels-Alder retrosynthetic disconnection, the cyclohexa-1,5-diene core can be traced back to a four-carbon diene component and a two-carbon dienophile component. This approach is powerful for constructing the cyclic framework with control over substitution patterns.
A third approach (Disconnection C) considers the diene system as arising from an elimination or rearrangement reaction of a more saturated cyclohexene (B86901) or cyclohexane (B81311) precursor. This strategy focuses on the late-stage introduction of the double bonds.
These primary disconnections form the basis for the synthetic strategies discussed in the following sections.
| Disconnection Strategy | Bond Cleaved | Resulting Synthons/Precursors | Corresponding Forward Reaction |
| A: Functional Group Interconversion | Acetyl C–Ring C | Cyclohexadienyl anion + Acetyl cation | Acylation of a cyclohexadiene-derived nucleophile |
| B: Cycloaddition | Two C-C bonds in the ring | 1,3-Diene + Acetyl-substituted alkyne | Diels-Alder Reaction |
| C: Elimination/Rearrangement | C-H / C-X bonds | Functionalized cyclohexene/cyclohexane | Elimination/Isomerization |
**3.2. Directed Synthetic Routes via Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic systems, often proceeding with high stereospecificity and regioselectivity.
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis. nih.gov A direct synthesis of the target this compound via a Diels-Alder reaction is not straightforward because the product is a 1,5-diene, whereas the primary adduct of a diene and an alkyne dienophile is a 1,4-diene. However, this pathway can furnish a key 1,4-diene intermediate which can then be isomerized to the desired 1,5-diene.
For instance, the reaction between a simple 1,3-diene, such as 1,3-butadiene, and an acetyl-substituted dienophile like 3-butyn-2-one (B73955) would yield 1-(cyclohexa-1,4-dien-1-yl)ethan-1-one. Subsequent base-catalyzed isomerization can potentially move one of the double bonds into conjugation with the ketone, although this may lead to a mixture of products or favor the fully conjugated system.
A more controlled approach involves the cycloaddition of a substituted diene with a simple dienophile, followed by functional group manipulation. For example, the reaction of 2-methyl-1,3-butadiene with maleic anhydride can produce a bicyclic adduct that serves as a precursor to substituted cyclohexadienes. rsc.org The intramolecular Diels-Alder reaction (IMDA) also offers a route to complex cyclohexadiene systems from acyclic precursors, providing excellent control over the stereochemistry of the resulting ring system. sci-hub.se
| Diene | Dienophile | Initial Product | Potential Transformations |
| 1,3-Butadiene | 3-Butyn-2-one | 1-(Cyclohexa-1,4-dien-1-yl)ethan-1-one | Base-catalyzed isomerization to 1,5- or 1,3-diene isomer |
| Isoprene | Acrolein | 4-Methylcyclohex-3-enecarbaldehyde | Elaboration of aldehyde to acetyl group, introduction of second double bond |
| Danishefsky's Diene | Methyl vinyl ketone | 2,4-Cyclohexenone derivative | Further functionalization and isomerization |
Ketenes are highly reactive species that can participate in cycloaddition reactions. libretexts.org While the Diels-Alder reaction is a [4+2] cycloaddition, ketenes typically undergo [2+2] cycloadditions with alkenes and dienes under thermal conditions. youtube.comnih.gov The reaction of a ketene (B1206846) with a diene, such as 1,3-butadiene, would not yield a cyclohexene ring directly but rather a vinylcyclobutanone derivative. chemtube3d.com
The formation of the target this compound through this route would necessitate a subsequent ring-expansion rearrangement of the vinylcyclobutanone adduct. Such rearrangements, like the Cope or oxy-Cope rearrangement, can be thermally or catalytically induced but add complexity to the synthetic sequence. The regioselectivity of the initial [2+2] cycloaddition and the stereochemical course of the rearrangement must be carefully controlled to achieve the desired product. Lewis acid promotion can enhance the reactivity of ketenes toward less activated dienes. nih.gov
Electrocyclic reactions are pericyclic processes that involve the formation of a sigma bond at the termini of a conjugated pi system, or the reverse ring-opening process. wikipedia.org The thermal 6π electrocyclic ring-closure of a conjugated hexatriene is a powerful method for synthesizing cyclohexadiene derivatives. organicchemistrydata.org According to the Woodward-Hoffmann rules, this thermal reaction proceeds in a disrotatory fashion. acs.orglibretexts.org
A potential pathway to a precursor of the target molecule could involve the synthesis of a substituted (Z,Z,Z)-hexa-1,3,5-triene, which upon heating, would undergo disrotatory ring closure to form a cis-substituted 1,3-cyclohexadiene (B119728). For example, a triene bearing an acetyl group at the C1 position would cyclize to give 1-acetyl-1,3-cyclohexadiene. This 1,3-diene could then serve as a precursor to the target 1,5-diene via isomerization or other functional group manipulations. The primary challenge in this approach lies in the stereoselective synthesis of the required Z-configured triene precursor. researchgate.net
| Reaction Type | Reactant Precursor | Key Transformation | Product |
| Thermal 6π Electrocyclization | (1Z,3Z,5Z)-Hepta-1,3,5-trien-2-one | Disrotatory ring closure | 1-Acetylcyclohexa-1,3-diene |
| Photochemical 6π Electrocyclization | (1E,3Z,5E)-Hepta-1,3,5-trien-2-one | Conrotatory ring closure | trans-5,6-disubstituted-1-acetylcyclohexa-1,3-diene |
Chemo-, Regio-, and Stereoselective Functionalization Approaches
This section focuses on methods to introduce the acetyl group onto a pre-existing cyclohexadiene ring, a strategy suggested by the primary retrosynthetic disconnection.
The direct acylation of an enolate derived from a cyclohexadiene precursor is a highly convergent approach. Enolates are powerful nucleophiles and their reactions are fundamental to C-C bond formation. nih.govyoutube.com The strategy would involve the deprotonation of a suitable cyclohexadiene derivative to form a cyclohexadienyl enolate, followed by trapping with an acetylating agent.
The key challenge is the regioselective formation of the desired enolate. For instance, starting from cyclohex-2-en-1-one, deprotonation can occur at either the α- or γ-position. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate (deprotonation at the less substituted α-position). libretexts.org In contrast, thermodynamic conditions (weaker base, higher temperature) can lead to the more stable, conjugated dienolate. libretexts.org
For the synthesis of this compound, one could envision a strategy starting from a suitable cyclohexenone. A conjugate addition to cyclohex-2-en-1-one could generate a specific enolate, which is then trapped by an acetylating agent. acs.org Alternatively, direct deprotonation of 1,4-cyclohexadiene (B1204751) with a strong base, followed by acylation, could potentially yield the target compound, although controlling the site of deprotonation would be critical.
The choice of reaction conditions is crucial for achieving high selectivity in these alkylation and acylation reactions. thieme-connect.commasterorganicchemistry.com
| Starting Material | Base/Conditions | Enolate Formed | Electrophile | Product |
| Cyclohex-2-en-1-one | LDA, THF, -78 °C | Kinetic enolate (α-deprotonation) | Acetyl chloride | 2-Acetylcyclohex-2-en-1-one |
| Cyclohex-2-en-1-one | NaH, THF, RT | Thermodynamic dienolate (γ-deprotonation) | Acetyl chloride | 4-Acetylcyclohex-2-en-1-one |
| 1,4-Cyclohexadiene | n-BuLi/TMEDA | Allylic anion | Acetyl chloride | Mixture including 3-acetyl-1,4-cyclohexadiene |
Transition Metal-Catalyzed Cross-Coupling Methodologies
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. mdpi.comnih.gov Methodologies such as the Heck, Stille, Hiyama, and Sonogashira reactions, typically catalyzed by palladium, are instrumental in coupling various organic fragments. mdpi.com For the synthesis of a dienyl ketone like this compound, these reactions could be envisioned to construct the diene system or attach the acetyl group to a pre-formed ring.
For instance, a Sonogashira coupling could be employed to react an appropriate acetylene (B1199291) with a vinyl halide, forming an enyne that could serve as a precursor for cyclization. rsc.org A general procedure for such a coupling involves reacting a terminal alkyne with a vinyl or aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. rsc.org Subsequent metal-catalyzed cyclization or isomerization reactions could then form the desired cyclohexadiene ring. nih.govresearchgate.net
Research into the metal-catalyzed formation of 1,3-cyclohexadienes has highlighted various effective catalyst systems. These reactions often proceed from linear precursors, such as enynes, which can be cyclized to form the six-membered ring. The choice of catalyst and reaction conditions is critical for controlling the regioselectivity and stereoselectivity of the transformation.
Table 1: Examples of Transition Metal Catalysts in Cyclohexadiene Synthesis
| Catalyst System | Substrate Type | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ / CuI | (Z)-methyl 3-iodoacrylate & Acetylene | Sonogashira Coupling | NEt₃, 50 °C | Not specified |
| Rhodium(I) complexes | Allenyl ketones | Cycloisomerization | Not specified | High |
| Gold(I) complexes | Allenyl ketones | Cycloisomerization | Not specified | High |
This table presents catalyst systems used in the synthesis of cyclohexadiene-related structures, which are applicable to the synthesis of the target compound.
Oxidative Functionalization of Aromatic or Aliphatic Precursors
Oxidative functionalization provides an alternative route to introduce functionality onto a hydrocarbon scaffold. This approach involves the direct conversion of a C-H bond into a C-C, C-O, or C-N bond, which can be an efficient way to build molecular complexity. For the synthesis of this compound, this could involve the oxidation of a cyclohexene or even a cyclohexane precursor.
Cross-dehydrogenative coupling (CDC) reactions are a prominent example of oxidative functionalization, where a C-H bond is functionalized without pre-activation of the substrate. mdpi.com These reactions often employ a transition metal catalyst and a stoichiometric oxidant. For example, systems using copper catalysts and oxidants like potassium persulfate (K₂S₂O₈) have been developed for various C-H functionalization reactions. mdpi.com A hypothetical route could involve the direct acylation of a C-H bond on a cyclohexadiene ring, although controlling the position of functionalization (regioselectivity) on a symmetric diene can be challenging.
Another strategy involves the oxidation of a more saturated precursor. For instance, the oxidation of a substituted cyclohexene could introduce a ketone and an additional double bond. The choice of oxidizing agent is crucial; agents like chromium trioxide or manganese dioxide are traditionally used for allylic oxidation, while modern methods focus on catalytic systems to improve sustainability. rsc.org
Table 2: Representative Oxidative Functionalization Methods
| Catalyst/Reagent | Oxidant | Substrate Type | Transformation | Key Feature |
|---|---|---|---|---|
| CuF₂ | K₂S₂O₈ | Indole, Quinoxalin-2(1H)-one | C-H Trifluoromethylation | High site selectivity |
| Hypervalent Iodine(III) | - | Quinoxalin-2(1H)-one, Olefin | C-H Azidation | Rapid transformation (<1 min) |
| MnO₂ | - | Allylic Alcohol | Oxidation to Aldehyde/Ketone | Common in multi-step synthesis |
This table illustrates various oxidative methods that could be adapted for the functionalization of precursors to this compound.
Green Chemistry Principles in the Synthesis of 1-(Cyclohexa-1,5-dien-1-yl)ethan-1-onenih.govresearchgate.netgoogle.comrsc.orgtubitak.gov.trchemrxiv.org
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgjocpr.com In the synthesis of this compound, these principles can be applied by choosing environmentally benign solvents, developing more efficient and recyclable catalysts, and designing reaction pathways that maximize the incorporation of starting materials into the final product.
Solvent-Free or Aqueous Reaction Conditionsgoogle.comtubitak.gov.tr
A key principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. Many organic reactions are performed in solvents that are flammable, toxic, and environmentally harmful. The development of synthetic routes that can be conducted in water or under solvent-free (neat) conditions is therefore highly desirable.
For instance, certain transition metal-catalyzed reactions can be performed in aqueous media, often using water-soluble ligands and phase-transfer catalysts. The synthesis of 1,3-cyclohexadiene from plant oils via metathesis has been reported to proceed with no organic solvents, showcasing a significant step towards a greener process. researchgate.net Similarly, performing reactions under neat conditions, where the reactants themselves act as the solvent, can drastically reduce waste and simplify product purification.
Catalyst Development for Enhanced Efficiency and Sustainabilitynih.govresearchgate.netgoogle.comrsc.orgchemrxiv.org
Catalyst design is central to green chemistry. An ideal catalyst is highly active (requiring low loading), selective, stable, and recyclable. The use of catalysts based on earth-abundant and non-toxic metals is also a key goal.
A notable advancement is the use of gold catalysts in place of strong Brønsted acids for rearrangement reactions that can form cyclohexenone structures. google.com Traditional acid-catalyzed methods often require corrosive conditions and specialized, expensive equipment. Gold(I)-complexes can catalyze these reactions under milder conditions, suppressing side reactions and leading to excellent yields and conversion rates. google.com This approach avoids the handling of corrosive acids and reduces waste from neutralization steps.
Furthermore, the development of ruthenium-based metathesis catalysts has enabled efficient isomerization of 1,4-cyclohexadienes (which can be derived from renewable sources like plant oils) into the conjugated 1,3-cyclohexadiene system under solvent-free conditions. researchgate.net
Table 3: Advances in Sustainable Catalyst Development
| Catalyst | Reaction Type | Substrate | Advantage | Yield (%) |
|---|---|---|---|---|
| Au(I)-complex | Rupe-Kambli Rearrangement | 1-ethynyl-2,2-dimethylcyclohexan-1-ol | Avoids corrosive acids, high selectivity | 89.6 |
| RuHCl(CO)(PPh₃)₃ | Isomerization | 1,4-Cyclohexadiene | High catalyst turnover, solvent-free | Not specified |
This table highlights modern catalysts that offer green advantages for synthetic steps relevant to the target compound.
Atom Economy and Waste Minimization Strategiesnih.govgoogle.comrsc.org
Atom economy is a concept that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgjocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate fewer byproducts and less waste.
For the synthesis of the cyclohexadiene core of the target molecule, a Diels-Alder reaction represents an ideal strategy in terms of atom economy. This cycloaddition reaction combines a conjugated diene and a dienophile to form a cyclohexene ring, with all the atoms from both reactants being incorporated into the product, resulting in 100% atom economy. jocpr.com This contrasts sharply with substitution or elimination reactions, which inherently generate stoichiometric byproducts (e.g., salts, leaving groups) that constitute waste.
Waste minimization also involves choosing catalytic reactions over stoichiometric ones. Catalytic hydrogenation, for example, is a highly atom-economical method for reduction compared to using stoichiometric reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, which generate significant inorganic waste. jocpr.com By carefully selecting reaction types and employing catalytic cycles, chemists can design synthetic routes that are both elegant and environmentally responsible. researchgate.net
Comprehensive Mechanistic Investigations of Chemical Transformations Involving 1 Cyclohexa 1,5 Dien 1 Yl Ethan 1 One
Reactivity of the Cyclohexa-1,5-diene Moiety
The cyclohexa-1,5-diene ring system is a non-conjugated diene. Its reactivity is characterized by reactions of its isolated double bonds, as well as pericyclic rearrangements that are unique to the 1,5-diene structure.
Electrophilic Additions Across Double Bonds
Electrophilic addition to 1-(cyclohexa-1,5-dien-1-yl)ethan-1-one proceeds via the attack of an electrophile on one of the carbon-carbon double bonds. The reaction is initiated by the π electrons of a double bond attacking an electrophile (E+), which leads to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu-).
The regioselectivity of the addition is influenced by the acetyl group. The C1=C2 double bond is conjugated with the carbonyl group, which makes the C2 carbon electron-deficient. In contrast, the C5=C6 double bond is isolated. An electrophilic attack is more likely to occur at the isolated C5=C6 double bond. Protonation at C6, for instance, would generate a secondary carbocation at C5. The subsequent attack by a nucleophile would yield the corresponding addition product.
Due to the presence of two double bonds, both mono- and di-addition products are possible depending on the stoichiometry of the electrophilic reagent.
Table 1: Representative Electrophilic Addition Reactions
| Reagent (E-Nu) | Electrophile (E+) | Nucleophile (Nu-) | Expected Major Product(s) |
| HBr | H+ | Br- | 1-(5-bromocyclohex-1-en-1-yl)ethan-1-one |
| Cl₂ | Cl+ | Cl- | 1-(5,6-dichlorocyclohex-1-en-1-yl)ethan-1-one |
| H₃O+ (catalytic H+) | H+ | H₂O | 1-(5-hydroxycyclohex-1-en-1-yl)ethan-1-one |
Pericyclic Reactions: [4+2] Cycloadditions (Diels-Alder) and Sigmatropic Rearrangements
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The specific structure of this compound makes it a candidate for sigmatropic rearrangements and, potentially, cycloadditions after isomerization.
[4+2] Cycloadditions (Diels-Alder): The Diels-Alder reaction is a [4+2] cycloaddition that requires a conjugated diene. wikipedia.org As a 1,5-diene, the title compound cannot directly participate in this reaction. However, it can potentially undergo isomerization to a conjugated 1,3-diene system under thermal or catalytic conditions. For example, isomerization of 1,4-cyclohexadiene (B1204751) to the conjugated 1,3-cyclohexadiene (B119728) is a known process. researchgate.netnih.gov A similar shift could bring the double bonds of this compound into conjugation.
Once isomerized to a substituted 1,3-cyclohexadiene, it could react with a dienophile. The acetyl group is electron-withdrawing, which deactivates the diene for a normal-electron-demand Diels-Alder reaction. Therefore, it would react more readily with electron-rich dienophiles in an inverse-electron-demand Diels-Alder reaction. wikipedia.org
Sigmatropic Rearrangements: The most relevant sigmatropic rearrangement for a 1,5-diene is the Cope rearrangement , a thermally induced youtube.comyoutube.com-sigmatropic rearrangement. wikipedia.org Heating this compound can induce this concerted intramolecular reaction. masterorganicchemistry.com The rearrangement proceeds through a chair-like transition state, leading to the formation of an isomeric 1,5-diene. wikipedia.orgmasterorganicchemistry.com This process is typically reversible unless there is a thermodynamic driving force, such as the formation of a more stable, conjugated product. masterorganicchemistry.comorganic-chemistry.org In this case, the Cope rearrangement would convert the non-conjugated diene into a conjugated system, 1-(cyclohexa-1,3-dien-5-yl)ethan-1-one, which could then be a substrate for Diels-Alder reactions.
Radical Reactions and Photochemical Transformations
Radical Reactions: The double bonds in the cyclohexa-1,5-diene moiety can undergo free-radical additions. For instance, the addition of HBr in the presence of peroxides proceeds via a radical mechanism. masterorganicchemistry.com The reaction is initiated by the formation of a bromine radical (Br•), which adds to one of the double bonds to form the most stable carbon radical intermediate. This results in an anti-Markovnikov addition product. As with other addition reactions to dienes, both 1,2- and 1,4-addition products can be formed if the intermediate radical is resonance-stabilized. masterorganicchemistry.compharmaguideline.com Radical additions can be powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net
Photochemical Transformations: Upon exposure to ultraviolet (UV) light, conjugated dienes can undergo characteristic photochemical reactions. The most notable is the electrocyclic ring-opening. For example, 1,3-cyclohexadiene photochemically converts to 1,3,5-hexatriene (B1211904) in a conrotatory fashion, as predicted by the Woodward-Hoffmann rules. researchgate.netacs.orgnih.govresearchgate.netspringernature.com While this compound is not a conjugated diene, it could potentially undergo isomerization to one, which would then be susceptible to such ring-opening reactions. Additionally, intramolecular [2+2] photocycloadditions between the two double bonds are possible, which would lead to the formation of a bicyclic skeleton.
Reactivity of the Ethan-1-one (Acetyl) Group
The acetyl group provides a second site of reactivity, centered on the electrophilic carbonyl carbon and the acidic α-hydrogens of the methyl group.
Nucleophilic Addition to the Carbonyl Carbon
The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically involve the formation of a tetrahedral intermediate which is then protonated upon workup. rsc.org
Key reactions include:
Reduction: Hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the ketone to the corresponding secondary alcohol, 1-(cyclohexa-1,5-dien-1-yl)ethan-1-ol.
Grignard and Organolithium Reactions: Organometallic reagents (R-MgX or R-Li) add an alkyl or aryl group to the carbonyl carbon, yielding a tertiary alcohol after acidic workup. stackexchange.com
Wittig Reaction: Reaction with a phosphonium (B103445) ylide (a Wittig reagent, Ph₃P=CHR) converts the carbonyl group into a carbon-carbon double bond, forming a substituted alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This is a powerful method for olefination. masterorganicchemistry.com
Table 2: Nucleophilic Addition Reactions at the Carbonyl Group
| Reaction Type | Reagent(s) | Intermediate | Final Product |
| Reduction | 1. NaBH₄, MeOH | Alkoxide | 1-(Cyclohexa-1,5-dien-1-yl)ethan-1-ol |
| Grignard Addition | 1. CH₃MgBr, Et₂O; 2. H₃O+ | Magnesium Alkoxide | 2-(Cyclohexa-1,5-dien-1-yl)propan-2-ol |
| Wittig Olefination | Ph₃P=CH₂, THF | Oxaphosphetane | 1-(1-Isopropenylcyclohexa-1,5-dien-1-yl)benzene |
| Cyanohydrin Formation | KCN, H₂SO₄ | Cyanide Adduct | 2-(Cyclohexa-1,5-dien-1-yl)-2-hydroxypropanenitrile |
Enolization and Reactions of the Enolate
The hydrogens on the methyl group adjacent to the carbonyl (the α-hydrogens) are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate. masterorganicchemistry.comyoutube.com
Treatment with a base removes an α-proton to form a nucleophilic enolate ion. masterorganicchemistry.com Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the enolate. chemistrysteps.com This enolate can then react with various electrophiles in α-substitution reactions.
Alkylation: The enolate can act as a nucleophile in an SN2 reaction with an alkyl halide, forming a new carbon-carbon bond at the α-position. chemistrysteps.comfiveable.meyoutube.comuwo.caopenochem.org This is a fundamental strategy for constructing more complex carbon skeletons. uwo.ca
Halogenation: Under basic conditions, the enolate reacts readily with halogens (Cl₂, Br₂, I₂) to form an α-halo ketone. masterorganicchemistry.com
Aldol (B89426) Addition: The enolate can add to the carbonyl group of another molecule (an aldehyde or ketone), including another molecule of itself, in an aldol addition reaction. This forms a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone (an aldol condensation product).
Table 3: Reactions Involving the Enolate Intermediate
| Reaction Type | Reagent(s) | Electrophile | Product |
| Alkylation | 1. LDA, THF, -78°C; 2. CH₃I | CH₃I | 1-(Cyclohexa-1,5-dien-1-yl)propan-1-one |
| Aldol Addition | 1. NaOH, H₂O; 2. Benzaldehyde | Benzaldehyde | 3-Hydroxy-1-(cyclohexa-1,5-dien-1-yl)-3-phenylpropan-1-one |
| Halogenation | Br₂, NaOH/H₂O | Br₂ | 2-Bromo-1-(cyclohexa-1,5-dien-1-yl)ethan-1-one |
α-Functionalization Reactions (e.g., halogenation, alkylation)
The methyl group of the acetyl moiety in this compound is positioned alpha (α) to the carbonyl group, rendering its protons acidic and susceptible to removal by a base. The resulting enolate is a key intermediate that can undergo various functionalization reactions, including halogenation and alkylation.
Halogenation:
The α-halogenation of ketones is a well-established transformation that can proceed under both acidic and basic conditions. wikipedia.orgmasterorganicchemistry.com
Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone undergoes tautomerization to its enol form. youtube.commissouri.edu This enol is the active nucleophile that reacts with an electrophilic halogen source (e.g., Br₂, Cl₂, I₂). The reaction is typically selective for monohalogenation because the introduction of an electron-withdrawing halogen atom deactivates the enol towards further reaction. wikipedia.orgyoutube.com The rate of this reaction is often dependent on the concentration of the ketone and the acid, but independent of the halogen concentration, indicating that the rate-determining step is the formation of the enol. missouri.edu
Base-Promoted Halogenation: Under basic conditions, an enolate is formed by deprotonation of the α-carbon. youtube.com This enolate then reacts with the halogen. In contrast to the acid-catalyzed process, successive halogenations are often faster than the first because the inductive electron-withdrawing effect of the halogen increases the acidity of the remaining α-protons. wikipedia.org This can lead to polyhalogenated products and, in the case of methyl ketones, can result in the haloform reaction. wikipedia.org
Alkylation:
The α-alkylation of ketones involves the reaction of an enolate with an alkyl halide. youtube.com To achieve controlled monoalkylation and prevent side reactions such as self-condensation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically used at low temperatures to ensure complete and irreversible formation of the enolate. youtube.com The resulting enolate then acts as a nucleophile in an S(_N)2 reaction with an appropriate alkylating agent. youtube.com
A related process is the deconjugative α-alkylation, which has been demonstrated for similar systems like cyclohexenecarboxaldehydes. nih.gov This methodology allows for the introduction of an alkyl group at the α-position, leading to a β,γ-unsaturated carbonyl compound. Such strategies are valuable for the synthesis of complex molecules like terpenoids. nih.gov For this compound, α-alkylation would provide access to a range of substituted dienyl ketones.
| Reaction Type | Conditions | Key Intermediate | Typical Outcome |
| α-Halogenation | Acidic (e.g., CH₃COOH) | Enol | Monohalogenation |
| α-Halogenation | Basic (e.g., NaOH) | Enolate | Polyhalogenation/Haloform |
| α-Alkylation | Strong Base (e.g., LDA) | Enolate | Monoalkylation |
Interplay Between the Diene and Ketone Functionalities
The proximity and conjugation of the diene and ketone groups in this compound lead to unique electronic properties and a rich landscape of intramolecular reactivity.
Conjugation Effects and Electronic Interactions
The structure of this compound features a vinyl ketone moiety, where the C=C double bond of the cyclohexadiene ring is conjugated with the C=O double bond of the acetyl group. This conjugation has significant electronic consequences. The acetyl group acts as an electron-withdrawing group through both inductive and resonance effects. masterorganicchemistry.com
Resonance delocalization allows the π-electrons from the diene system to be shared with the carbonyl group. This has several effects:
It decreases the electron density on the diene's carbon atoms, particularly the carbon atom β to the carbonyl group.
It polarizes the C=O bond and the conjugated C=C bond.
It lowers the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the π-system.
These electronic effects influence the molecule's reactivity. The electron-deficient nature of the β-carbon makes it susceptible to nucleophilic attack in Michael-type additions. Furthermore, the altered orbital energies affect the outcomes of pericyclic reactions, such as Diels-Alder cycloadditions.
Intramolecular Cyclizations and Rearrangements
The dienyl ketone framework of this compound is a precursor for several powerful intramolecular transformations, including electrocyclizations and photochemical rearrangements.
Nazarov Cyclization: This compound is a cyclic analogue of a divinyl ketone, the classic substrate for the Nazarov cyclization. chemtube3d.comorganic-chemistry.org This reaction is an acid-catalyzed 4π-electrocyclic ring closure of a pentadienyl cation, which is formed upon protonation of the ketone. thermofisher.comnih.gov This cyclization would lead to the formation of a five-membered ring fused to the existing six-membered ring, generating a bicyclic cyclopentenone derivative. The stereochemical outcome of the electrocyclization is governed by Woodward-Hoffmann rules, proceeding through a conrotatory motion under thermal conditions. chemtube3d.comorganic-chemistry.org Various Lewis and Brønsted acids can catalyze this transformation. organic-chemistry.orgorganicreactions.org
Intramolecular Diels-Alder (IMDA) Reaction: The 1,5-diene system, when appropriately substituted, can potentially undergo an intramolecular Diels-Alder reaction if a dienophile is present on a side chain attached to the molecule. In the parent molecule, the dienophile is not present. However, the diene itself can participate in intermolecular Diels-Alder reactions. The reactivity in IMDA reactions is highly dependent on the length and nature of the tether connecting the diene and dienophile, with reactions that form five- and six-membered rings being the most favorable. masterorganicchemistry.comresearchgate.net
Photochemical Rearrangements: Cyclohexadienones are well-known to undergo a variety of photochemical rearrangements upon UV irradiation. baranlab.org Depending on the specific substitution pattern and reaction conditions (e.g., direct irradiation vs. sensitization), different pathways can be accessed. For 4,4-disubstituted cyclohexa-2,5-dienones, irradiation often leads to the formation of bicyclo[3.1.0]hexenone derivatives through a sequence involving n→π* excitation, intersystem crossing to a triplet state, and subsequent bond formation. stackexchange.comechemi.com These intermediates can then undergo further rearrangements to yield phenols or other complex carbocyclic structures. stackexchange.com
| Rearrangement Type | Trigger | Key Intermediate | Potential Product |
| Nazarov Cyclization | Lewis/Brønsted Acid | Pentadienyl Cation | Bicyclic cyclopentenone |
| Photochemical Rearrangement | UV Light | Excited Triplet State | Bicyclo[3.1.0]hexenone derivatives, phenols |
Catalytic Transformations of this compound
Catalysis provides efficient and selective routes for the transformation of this compound, leveraging both metal-based and organic catalysts to control the reaction pathways.
Metal-Catalyzed Hydrogenation and Isomerization
Hydrogenation: The diene functionality of this compound can be selectively reduced through catalytic hydrogenation. Common heterogeneous catalysts for this purpose include palladium, platinum, rhodium, and ruthenium supported on materials like carbon or alumina. youtube.comresearchgate.net The reaction conditions (catalyst, solvent, pressure, temperature) can be tuned to control the extent of reduction. It is possible to achieve partial hydrogenation to the corresponding cyclohexenyl ethanone (B97240) or complete saturation to cyclohexyl ethanone. The ketone functionality can also be reduced to a secondary alcohol, typically under more forcing conditions or with specific catalysts. Transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) in the presence of a palladium catalyst, offers a milder alternative to using high-pressure hydrogen gas. acgpubs.org
Isomerization: Metal catalysts, particularly those based on rhodium, can catalyze the isomerization of the double bonds within the cyclohexadiene ring. rsc.orgorganic-chemistry.org There is a thermodynamic driving force for the non-conjugated 1,5-diene system to isomerize into a more stable conjugated system, such as 1-(cyclohexa-1,3-dien-1-yl)ethan-1-one or 1-(cyclohexa-2,4-dien-1-yl)ethan-1-one. This is because conjugation allows for delocalization of π-electrons over a larger system, which is energetically favorable. Rhodium catalysts are known to effect such isomerizations through mechanisms involving migratory insertion and β-hydride elimination steps. organic-chemistry.org
| Catalytic Process | Catalyst Example | Typical Transformation |
| Hydrogenation | Pd/C, Rh/Al₂O₃ | Reduction of C=C double bonds |
| Isomerization | [RhCl(cod)]₂ | Migration of double bonds into conjugation |
Organocatalytic Applications
Organocatalysis offers a powerful strategy for the asymmetric functionalization of this compound. The conjugated vinyl ketone moiety makes it an excellent Michael acceptor. beilstein-journals.org
Chiral secondary amines, such as derivatives of proline, can catalyze the enantioselective conjugate addition of various nucleophiles to the dienone system. nih.gov The mechanism involves the formation of a transient iminium ion between the organocatalyst and the ketone. This iminium ion activation lowers the LUMO of the α,β-unsaturated system, making it more susceptible to nucleophilic attack. The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to the formation of one enantiomer in excess. princeton.edu
This approach has been used in a variety of cascade reactions to construct complex, highly functionalized cyclohexene (B86901) and cyclohexane (B81311) derivatives with excellent stereocontrol. nih.govnih.gov For example, the Michael addition of a nucleophile can be followed by an intramolecular cyclization, creating multiple stereocenters in a single synthetic operation. nih.gov Various nucleophiles, including other carbonyl compounds, nitroalkanes, and thiols, can be employed in these organocatalytic transformations. researchgate.netbeilstein-journals.org
Biocatalytic Approaches
While specific biocatalytic studies on this compound are not extensively documented in publicly available research, the structural motifs of this compound—a cyclic dienone and an α,β-unsaturated ketone—suggest its potential as a substrate for several well-established classes of oxidoreductases. Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the reduction of such compounds, often proceeding under mild conditions with high chemo-, regio-, and stereoselectivity. nih.gov The primary enzymatic routes for the transformation of α,β-unsaturated ketones involve ene-reductases (EREDs) and alcohol dehydrogenases (ADHs), which can be utilized as isolated enzymes or within whole-cell systems.
Ene-Reductases (EREDs)
Ene-reductases, particularly those from the 'Old Yellow Enzyme' (OYE) family of flavoproteins, are prime candidates for the selective reduction of the carbon-carbon double bond in α,β-unsaturated ketones. nih.gov These enzymes catalyze the asymmetric reduction of activated C=C bonds at the expense of a nicotinamide (B372718) cofactor, typically NADPH. tudelft.nl The reaction mechanism involves the transfer of a hydride from the reduced flavin cofactor (FMNH₂) to the β-carbon of the enone, followed by a protonation step, leading to a saturated ketone. tudelft.nlacs.org This process can generate up to two new stereocenters with high enantiomeric excess. nih.gov
The substrate scope of EREDs is broad and includes a variety of cyclic enones. nih.gov For instance, research on ene-reductases from Rhodococcus opacus (OYERo2) has demonstrated the conversion of cyclic enones like 2-cyclohexen-1-one (B156087). nih.gov While complete conversion was observed for some substrates, partial conversion was noted for 2-cyclohexen-1-one and its derivatives. nih.gov This highlights that the substitution pattern on the cyclic scaffold significantly influences reactivity. Given the structure of this compound, an ene-reductase could potentially catalyze the reduction of the C2=C3 double bond conjugated to the carbonyl group.
Whole-cell biotransformations are often employed to leverage ERED activity, simplifying the process by providing in situ cofactor regeneration. nih.gov For example, a whole-cell screen of various fungi demonstrated ERED activity towards substrates with ketone activating groups. nih.gov
| Enzyme (Source) | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| OYERo2 (Rhodococcus opacus 1CP) | 2-Cyclohexen-1-one | Cyclohexanone | Partial | Not Reported | nih.gov |
| OYERo2 (Rhodococcus opacus 1CP) | 2-Methyl-2-cyclohexen-1-one | 2-Methylcyclohexanone | Partial | >99 (R) | nih.gov |
| YqjM (Bacillus subtilis) | 2-Cyclohexen-1-one | Cyclohexanone | Not Reported | Not Reported | acs.org |
Alcohol Dehydrogenases (ADHs)
Alcohol dehydrogenases (ADHs) are NAD(P)H-dependent enzymes that catalyze the reversible reduction of ketones and aldehydes to their corresponding alcohols. organic-chemistry.orgwikipedia.org In the context of this compound, an ADH would target the ketone functional group, reducing it to a secondary alcohol. This transformation is highly valuable for the synthesis of chiral alcohols, as ADHs often exhibit excellent enantioselectivity. tudelft.nl
A wide variety of ADHs from microbial and plant sources have been characterized and applied in biocatalysis. researchgate.netnih.gov For instance, ADHs from Thermoanaerobacter ethanolicus (TESADH) and Lactobacillus brevis (LbADH) are known for their stability and broad substrate scope, including cyclic ketones. nih.govacs.org The reduction of 2-tetralone, a cyclic ketone, using a mutant of TESADH yielded the corresponding (S)-alcohol with high yield and moderate stereopreference. acs.org
Whole-cell biocatalysis is a common strategy for ADH-mediated reductions, as it provides a cost-effective solution for cofactor regeneration. nih.gov Various systems, including bacteria, yeast, and plant cells, have been successfully used to reduce a range of ketones to optically active alcohols. researchgate.netnih.gov For example, E. coli cells co-expressing an ADH and a cofactor-regenerating enzyme like formate (B1220265) dehydrogenase (FDH) have been developed for the efficient synthesis of chiral alcohols from α-keto esters. nih.gov
| Enzyme/Biocatalyst | Substrate | Product | Conversion/Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| W110A TESADH (Thermoanaerobacter ethanolicus) | 2-Tetralone | (S)-2-Tetralol | 94 (Yield) | 66 | acs.org |
| Lb-ADH (Lactobacillus brevis) | Acetophenone (B1666503) | (R)-1-Phenylethanol | >95 (Conversion) | >99 | nih.gov |
| E. coli whole cells (co-expressing CtXR and CbFDH) | Ethyl 4-cyanobenzoylformate | Ethyl (R)-4-cyanomandelate | 82 (Yield) | 97.2 | nih.gov |
For a substrate like this compound, a biocatalytic cascade employing both an ene-reductase and an alcohol dehydrogenase could potentially achieve the reduction of both the C=C double bond and the carbonyl group, leading to a saturated chiral alcohol. Such one-pot cascade reactions are an area of growing interest in biocatalysis. thieme-connect.com
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1 Cyclohexa 1,5 Dien 1 Yl Ethan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Detailed ¹H NMR, ¹³C NMR, and 2D NMR data for 1-(Cyclohexa-1,5-dien-1-yl)ethan-1-one could not be located in the available literature. A proper analysis, including chemical shifts, coupling patterns, and resonance assignments, requires experimental spectra of the compound.
Proton NMR (¹H NMR) Chemical Shifts and Coupling Patterns
Specific data unavailable.
Carbon-13 NMR (¹³C NMR) Resonance Assignments
Specific data unavailable.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Specific data unavailable.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
High-resolution mass spectrometry data and detailed fragmentation analysis for this compound are not present in the searched scientific databases. This information is crucial for confirming the molecular formula and understanding the compound's fragmentation behavior under mass spectrometric conditions.
High-Resolution Mass Spectrometry (HRMS)
Specific data unavailable.
Fragmentation Pathways and Diagnostic Ions
Specific data unavailable.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
In the absence of specific data for this compound, a general prediction of its spectral features can be made based on the functional groups present. The molecule contains a ketone (C=O) and two alkene (C=C) moieties within a cyclohexadiene ring.
Characteristic Stretching and Bending Frequencies of Ketone and Alkene Moieties
Theoretically, the IR and Raman spectra would exhibit characteristic vibrational modes for the ketone and alkene groups. The C=O stretching vibration of the ketone is typically a strong, sharp band in the IR spectrum, expected to appear in the region of 1680-1715 cm⁻¹. The exact position would be influenced by the conjugation with the adjacent double bond.
The C=C stretching vibrations of the alkene groups would likely appear in the 1600-1680 cm⁻¹ region. The non-conjugated double bond would be expected at a higher frequency than the conjugated one. Additionally, C-H stretching vibrations for the sp²-hybridized carbons of the double bonds would be anticipated above 3000 cm⁻¹, while those for sp³-hybridized carbons would appear below 3000 cm⁻¹. Various C-H bending vibrations would also be present in the fingerprint region of the spectrum.
A hypothetical data table for the expected IR and Raman active modes is presented below, based on general spectroscopic principles. It is crucial to note that this is a theoretical estimation and not based on experimental data for the target compound.
Hypothetical Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
| Ketone | C=O Stretch | 1680 - 1715 | Strong (IR), Medium (Raman) |
| Alkene | C=C Stretch (Conjugated) | 1600 - 1650 | Medium (IR & Raman) |
| Alkene | C=C Stretch (Isolated) | 1640 - 1680 | Medium (IR & Raman) |
| Alkene | =C-H Stretch | 3000 - 3100 | Medium |
| Alkane | -C-H Stretch | 2850 - 3000 | Medium |
| Methyl | -CH₃ Bend | ~1375 and ~1450 | Medium |
| Alkene | =C-H Bend | 650 - 1000 | Medium to Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique would be invaluable for determining the precise bond lengths, bond angles, and conformation of the cyclohexadiene ring in this compound. Such an analysis would also reveal intermolecular interactions in the solid state. However, a search of crystallographic databases indicates that no crystal structure for this compound has been deposited.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis
The potential for chirality in this compound exists if the molecule adopts a non-planar, twisted conformation of the cyclohexadiene ring that is asymmetric. If the compound is chiral and can be resolved into its enantiomers, chiroptical techniques like circular dichroism (CD) spectroscopy could be employed. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformational preferences of chiral molecules. Studies on substituted cyclohexadienes have shown that the helicity of the diene chromophore can give rise to characteristic CD signals. Without any experimental data or even the synthesis of this specific compound being reported, any discussion of its chiroptical properties remains purely speculative.
Computational and Theoretical Chemistry Investigations of 1 Cyclohexa 1,5 Dien 1 Yl Ethan 1 One
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
MD simulations could be used to explore the conformational landscape of the molecule over time. By simulating the movement of atoms, researchers can understand how the flexible cyclohexa-1,5-diene ring behaves and how it might interact with solvent molecules or other reactants in a dynamic environment.
Reaction Pathway Modeling and Transition State Characterization
Prediction of Reaction Selectivity (Regio-, Stereoselectivity):Theoretical modeling could be used to map out the energy profiles of potential reaction pathways. By calculating the activation energies for different approaches of a reactant (e.g., addition to one of the double bonds versus the other), computational chemists can predict the regioselectivity of a reaction. Similarly, transition state energies for different stereochemical outcomes can predict stereoselectivity.cuny.edu
Due to the lack of specific published data for 1-(Cyclohexa-1,5-dien-1-yl)ethan-1-one, it is not possible to provide detailed research findings, data tables, or in-depth analysis for these subsections. Generating such content would require fabricating data and would not meet the standards of scientific accuracy.
Activation Energies and Reaction Kinetics
The study of reaction kinetics through computational means involves mapping the potential energy surface of a reaction to identify transition states and calculate their associated energy barriers, known as activation energies. These calculations are crucial for predicting reaction rates and understanding mechanisms. Density Functional Theory (DFT) is a commonly employed method for these investigations due to its balance of accuracy and computational cost. mdpi.com
For a molecule like this compound, several reaction pathways are of interest, including cycloadditions (like the Diels-Alder reaction), isomerizations, and oxidations. researchgate.netnih.gov For instance, the conjugated diene system of the cyclohexadiene ring makes it a candidate for [4+2] cycloaddition reactions. nih.gov Theoretical calculations can determine the activation energies for both endo and exo approaches of a dienophile, thereby predicting the stereoselectivity of the reaction. A computational study on the Diels-Alder reaction of cyclopentadiene (B3395910) with cyclopropenes, for example, found the endo transition state to be 2.0 kcal/mol lower in energy than the exo state, explaining the experimentally observed preference. chemrxiv.org
Furthermore, reactions involving radical species can be modeled. A theoretical and experimental study on the reaction of OH radicals with the related compound 1,4-cyclohexadiene (B1204751) revealed complex kinetics with multiple competing channels. rsc.org Ab initio and Rice–Ramsperger–Kassel–Marcus (RRKM) based calculations showed that both addition and hydrogen abstraction channels possess negative energy barriers, meaning the reactions are barrierless. rsc.org The study also demonstrated a negative temperature dependence, where the reaction rate decreases as temperature increases. rsc.org Such detailed kinetic models, built from computationally derived energy profiles, show excellent agreement with experimental data and are vital for understanding the atmospheric or combustion chemistry of cyclic dienes. rsc.org
Below is a representative data table illustrating the type of information obtained from such kinetic studies, using the reaction of 1,4-cyclohexadiene with OH radicals as an example.
| Reaction Channel | Calculated Energy Barrier (kcal/mol) | Reaction Type |
| OH addition to C=C | Negative | Addition |
| H-abstraction from allylic C-H | Negative | Abstraction |
This interactive table showcases representative data from a study on a related cyclohexadiene compound to illustrate the outputs of reaction kinetic calculations.
Spectroscopic Property Predictions and Validation with Experimental Data
Computational chemistry is an indispensable tool for predicting the spectroscopic properties of molecules, which is essential for their identification and structural elucidation. By calculating properties such as nuclear magnetic shielding tensors and vibrational frequencies, theoretical spectra can be generated and compared with experimental data for validation. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using quantum chemical calculations. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the isotropic magnetic shielding tensors of nuclei. nih.govyoutube.com These shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), using the formula δ = σ_ref - σ_calc.
The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the inclusion of environmental effects, such as solvents. aps.org For this compound, calculations would involve optimizing the molecular geometry and then performing GIAO calculations. The predicted shifts for the various protons and carbons in the acetyl group and the cyclohexadiene ring can then be compared to experimentally measured spectra to confirm assignments. Studies have shown that DFT-based predictions can achieve a mean absolute error of less than 0.2 ppm for ¹H shifts and 2 ppm for ¹³C shifts. nrel.gov
An illustrative table of predicted NMR chemical shifts for a molecule with similar functional groups is provided below.
| Atom Type | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | ~198.5 | N/A |
| Methyl Carbon (-CH₃) | ~26.0 | ~2.1 |
| Olefinic Carbon (C=C-C=O) | ~140.0 | ~6.8 |
| Olefinic Carbon (C=C-H) | ~125.0 - 135.0 | ~5.9 - 6.2 |
| Methylene Carbon (-CH₂) | ~22.0 - 28.0 | ~2.2 - 2.5 |
This interactive table provides typical predicted NMR chemical shift ranges for the functional groups present in this compound, based on general computational studies.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities in IR and Raman spectra. nih.gov The process involves first finding the optimized geometry of the molecule at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)) and then calculating the second derivatives of the energy with respect to atomic positions to determine the force constants and vibrational modes. nih.gov
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of electron correlation. core.ac.uk Therefore, it is common practice to apply a scaling factor (e.g., ~0.96 for DFT/B3LYP) to the computed frequencies to improve agreement with experimental data. core.ac.uk For this compound, key vibrational modes would include the C=O stretch of the ketone, C=C stretches of the diene, C-H stretches, and various bending modes. researchgate.net A detailed comparison between calculated and experimental spectra aids in the complete assignment of the molecule's vibrational bands. ustc.edu.cn
A table of representative calculated vibrational frequencies for the key functional groups is shown below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected IR Intensity | Expected Raman Activity |
| C=O Stretch | ~1680 - 1700 | Strong | Medium |
| C=C Stretch (conjugated) | ~1600 - 1650 | Medium-Strong | Strong |
| C-H Stretch (sp²) | ~3010 - 3080 | Medium | Strong |
| C-H Stretch (sp³) | ~2850 - 2960 | Strong | Strong |
| CH₂ Scissoring | ~1440 - 1465 | Medium | Medium |
| CH₃ Symmetric Stretch | ~2870 | Medium | Medium |
This interactive table displays representative scaled vibrational frequencies for the primary functional groups in this compound, as would be predicted by DFT calculations.
Development of Force Fields for Larger-Scale Simulations Involving this compound Analogues
While quantum mechanical methods provide high accuracy, they are computationally too expensive for simulating large systems or long timescales, such as protein-ligand interactions or polymer dynamics. For these larger-scale simulations, molecular mechanics (MM) methods, which rely on empirical potential energy functions known as force fields, are used. mdpi.com
A force field is a collection of equations and associated parameters designed to reproduce the potential energy of a system of atoms. The development and parameterization of a force field for a novel molecule or a class of molecules, such as analogues of this compound, is a critical step for enabling molecular dynamics (MD) or Monte Carlo simulations. uni-muenchen.de
The parameterization process involves defining atom types and then deriving parameters for all the energy terms in the force field, which typically include:
Bonded Terms: Bond stretching, angle bending, and dihedral angle torsions.
Non-bonded Terms: Van der Waals interactions (often modeled with a Lennard-Jones potential) and electrostatic interactions (modeled with point charges). uni-muenchen.de
Parameters for bonded terms and torsional profiles are often derived from high-level quantum mechanics calculations. nih.gov For example, the potential energy surface for the rotation around a specific bond can be scanned using DFT, and the resulting energy profile is used to fit the dihedral parameters in the force field. Partial atomic charges for the electrostatic term are also typically derived from QM calculations by fitting them to the electrostatic potential. nih.gov The goal is to develop a set of parameters that accurately reproduces experimental data and high-level QM calculations for a range of model compounds. researchgate.net Once a reliable force field is developed, it can be used in MD simulations to study the conformational dynamics, thermodynamic properties, and interactions of this compound analogues in complex environments. nih.govdrexel.edu
Applications of 1 Cyclohexa 1,5 Dien 1 Yl Ethan 1 One in Advanced Organic Synthesis and Materials Science Precursors
Role as a Versatile Building Block in Complex Molecule Synthesis
The unique combination of a diene and a dienophile-activating group within the same molecule positions 1-(Cyclohexa-1,5-dien-1-yl)ethan-1-one as a highly versatile building block for the synthesis of intricate organic compounds.
Precursor for Polycyclic Systems via Cycloaddition Reactions
The conjugated diene moiety of this compound is primed for participation in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This type of [4+2] cycloaddition is a powerful tool for forming six-membered rings, and when the diene is already part of a ring, it leads to the creation of bridged polycyclic systems. libretexts.orgresearchgate.net
Specifically, this compound can react with various dienophiles to yield bicyclo[2.2.2]octene derivatives. researchgate.net The acetyl group, being electron-withdrawing, influences the regioselectivity and stereoselectivity of the reaction. For example, its reaction with a generic dienophile like maleic anhydride (B1165640) would be expected to form a complex bicyclic adduct. The stereochemical outcome of such reactions, particularly the preference for the endo product, is a well-established principle in Diels-Alder chemistry involving cyclic dienes. youtube.com
The general scheme for this transformation is as follows:
Diene : this compound
Dienophile : An alkene or alkyne, often activated with electron-withdrawing groups.
Product : A substituted bicyclo[2.2.2]octene scaffold.
| Dienophile | Expected Bicyclic Product Core Structure | Key Features |
|---|---|---|
| Maleic Anhydride | Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride derivative | Highly stereoselective, typically forms the endo isomer. youtube.com |
| Methyl Acrylate | Bicyclo[2.2.2]oct-5-ene-2-carboxylate derivative | Creates a functionalized bridgehead system. |
| Tetracyanoethylene | Tetracyano-substituted bicyclo[2.2.2]octene derivative | Reaction with a highly reactive dienophile. cdnsciencepub.com |
Intermediate in the Synthesis of Specific Chemical Scaffolds
Beyond being a direct precursor, this compound can serve as a crucial intermediate in multi-step syntheses. The bicyclo[2.2.2]octane core, readily accessible from this starting material, is a rigid and well-defined three-dimensional scaffold present in many biologically active molecules and natural products. researchgate.net
Once the initial bicyclic framework is established through a cycloaddition reaction, the acetyl group and the double bond of the resulting bicyclo[2.2.2]octene can undergo a wide range of chemical transformations. This allows for the elaboration of the core structure into more complex and highly functionalized molecules.
Potential Synthetic Transformations:
Modification of the Ketone : The acetyl group can be reduced to an alcohol, converted to an amine via reductive amination, or used in aldol (B89426) or similar condensation reactions to build larger carbon skeletons.
Functionalization of the Alkene : The double bond in the bicyclic product can be subjected to dihydroxylation, epoxidation, or hydrogenation, adding further stereocenters and functional groups. adelaide.edu.au
Ring-Opening and Rearrangement : Under specific conditions, the bicyclic system can undergo rearrangements to form other complex ring systems, such as bicyclo[3.2.1]octane derivatives. researchgate.netcdnsciencepub.com
These synthetic pathways highlight the role of this compound as a key intermediate, providing access to a diverse array of complex molecular architectures from a relatively simple starting material.
Ligand Design and Coordination Chemistry Applications
The electronic features of this compound make it an interesting candidate for applications in coordination chemistry. Ligands are molecules or ions that bond to a central metal atom, and the presence of both π-systems (diene) and a Lewis basic atom (ketone oxygen) in the target molecule allows for multiple modes of metal coordination. libretexts.orgwikipedia.org
Potential as a Chelating Ligand for Transition Metals
This compound has the potential to act as a chelating ligand, binding to a metal center through more than one donor atom. The most likely coordination modes would involve:
η⁴-Coordination : The conjugated diene system can bind to a transition metal in a tetrahapto (η⁴) fashion, where all four carbons of the diene are involved in bonding. Such diene-metal complexes are well-documented, for instance, in tricarbonyl(η⁴-diene)iron complexes.
Oxygen Coordination : The lone pair of electrons on the carbonyl oxygen can coordinate to a Lewis acidic metal center.
Chelation : A combination of the above, where the molecule binds to the metal through both the diene (η⁴) and the oxygen atom. This chelation would form a stable metallacyclic ring, enhancing the stability of the complex.
The specific nature of the coordination would depend on the metal, its oxidation state, and the other ligands present in the coordination sphere.
Catalytic Applications of Metal-1-(Cyclohexa-1,5-dien-1-yl)ethan-1-one Complexes
Transition metal complexes are fundamental to modern catalysis. nih.gov If stable complexes of this compound can be formed, they could potentially be used as catalysts in a variety of organic transformations. The ligand could influence the steric and electronic environment of the metal center, thereby tuning its catalytic activity and selectivity.
Potential Catalytic Roles:
Hydrogenation and Transfer Hydrogenation : The metal center could catalyze the reduction of unsaturated bonds. The ligand itself could be hydrogenated, or it could serve as a spectator ligand in the hydrogenation of other substrates.
Oxidation Catalysis : Metal complexes are often used as oxidation catalysts. A complex of this ligand could potentially catalyze reactions like epoxidation or dihydroxylation.
Carbon-Carbon Bond Formation : Many transition metal catalysts are used for cross-coupling and other C-C bond-forming reactions. nih.gov The specific properties endowed by the this compound ligand could offer unique reactivity in this domain.
| Feature | Description | Potential Application |
|---|---|---|
| η⁴-Diene Binding | The conjugated π-system coordinates to a metal center. | Stabilization of reactive metal centers. |
| Oxygen Donor | The carbonyl oxygen acts as a Lewis base. libretexts.org | Formation of stable chelate rings. |
| Chiral Catalyst Precursor | The ligand could be modified to be chiral, leading to enantioselective catalysts. | Asymmetric synthesis. |
Future Research Trajectories and Unexplored Frontiers for 1 Cyclohexa 1,5 Dien 1 Yl Ethan 1 One
Integration with Flow Chemistry and Automated Synthesis Platforms
The application of flow chemistry and automated synthesis to 1-(Cyclohexa-1,5-dien-1-yl)ethan-1-one remains an entirely unexplored field. The potential advantages of employing continuous-flow reactors for its synthesis or its use as a reagent are numerous. These could include enhanced reaction control, improved safety for potentially energetic reactions, and the ability to rapidly screen reaction conditions. Future research would first need to establish a reliable batch synthesis of the target compound before translating it to a continuous-flow process.
Table 1: Hypothetical Parameters for Flow Synthesis Exploration
| Parameter | Potential Range to Investigate | Rationale |
|---|---|---|
| Reactor Type | Packed-bed, Microreactor | To accommodate heterogeneous catalysts or ensure rapid heat and mass transfer. |
| Temperature | -20 °C to 150 °C | To map the kinetic profile and stability of the dienone system. |
| Residence Time | 1 min to 60 min | To optimize conversion and minimize byproduct formation. |
Exploitation of Unique Reactivity for Novel Chemical Transformations
The reactivity of this compound is predicted to be rich and distinct from its more common isomer, 1-(cyclohex-1-en-1-yl)ethanone. The presence of the non-conjugated double bond and the dienyl ketone moiety suggests a variety of potential transformations that are yet to be explored. Research in this area would be foundational, seeking to understand the fundamental reactivity of this molecule.
Potential avenues for investigation include:
Pericyclic Reactions: The diene system could participate in Diels-Alder or electrocyclization reactions, providing access to complex polycyclic frameworks.
Selective Reductions: Differentiating between the two double bonds and the ketone would be a key challenge, potentially offering routes to a variety of partially or fully saturated derivatives.
Conjugate Additions: The reactivity of the dienone system towards nucleophiles could lead to the synthesis of novel substituted cyclohexene (B86901) or cyclohexane (B81311) derivatives.
Green and Sustainable Synthesis Strategies for Industrial Scalability (Academic Research Focus)
Currently, there are no established green or sustainable synthesis strategies for this compound. Future academic research will be crucial in developing environmentally benign and scalable methods. A primary focus would be the use of renewable starting materials, atom-economical reactions, and the avoidance of hazardous reagents and solvents.
Table 2: Potential Green Synthesis Approaches
| Approach | Potential Reagents/Catalysts | Anticipated Benefits |
|---|---|---|
| Biocatalysis | Dehydrogenases, Ene-reductases | High selectivity, mild reaction conditions, reduced waste. |
| Catalytic Dehydrogenation | Earth-abundant metal catalysts (e.g., Fe, Cu) | Avoidance of stoichiometric oxidants, potential for recyclable catalysts. |
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
The synthesis and subsequent reactions of this compound would greatly benefit from the application of advanced in-situ characterization techniques. These methods would provide real-time data on reaction kinetics, intermediate formation, and product distribution, accelerating the optimization of reaction conditions.
Techniques that could be employed include:
In-situ Infrared (IR) and Raman Spectroscopy: To monitor the disappearance of starting materials and the appearance of products by tracking characteristic vibrational modes.
Process Analytical Technology (PAT): Integration of various analytical tools into the reaction setup for continuous monitoring and control.
High-Resolution Mass Spectrometry (HRMS): For the identification of transient intermediates and byproducts.
Rational Design of Derivatives with Tailored Reactivity Profiles
Once the fundamental reactivity of this compound is established, the rational design of derivatives with tailored properties will become a key research direction. By introducing various substituents onto the cyclohexadiene ring or modifying the acetyl group, it would be possible to fine-tune the electronic and steric properties of the molecule. This could lead to the development of novel building blocks for organic synthesis, ligands for catalysis, or molecules with specific biological activities. The design process would likely involve computational modeling to predict the effects of different functional groups on the molecule's reactivity and properties.
Q & A
Basic: What spectroscopic techniques are recommended for characterizing 1-(Cyclohexa-1,5-dien-1-yl)ethan-1-one, and how do they confirm structural integrity?
Answer:
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural elucidation. 1H-NMR identifies proton environments, such as the acetyl group (δ ~2.1–2.3 ppm) and cyclohexadiene protons (δ ~5.5–6.5 ppm). 13C-NMR confirms carbonyl (δ ~205–210 ppm) and sp² carbons. IR spectroscopy detects the carbonyl stretch (~1700 cm⁻¹) and C=C vibrations (~1600 cm⁻¹). Cross-validation with computational modeling (e.g., DFT) resolves ambiguities in peak assignments .
Basic: What safety protocols are essential for handling this compound?
Answer:
Due to flammability (flash point ~19°C) and potential toxicity:
- Use NIOSH-approved respirators (e.g., P95 for particulates) in ventilated fume hoods.
- Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure.
- Avoid ignition sources and incompatible materials (strong acids/bases) to prevent hazardous reactions .
Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Answer:
Contradictions may arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR to assess dynamic equilibria (e.g., keto-enol tautomerism).
- 2D NMR techniques (COSY, HSQC) to map coupling networks.
- High-resolution mass spectrometry (HRMS) to confirm molecular formulas.
- Computational simulations (e.g., Gaussian) to predict spectral patterns and compare with experimental data .
Advanced: What experimental designs are suitable for studying pH-dependent reactivity of this compound?
Answer:
- Kinetic studies : Monitor reaction rates under controlled pH (e.g., buffered solutions) using UV-Vis spectroscopy to track carbonyl group reactivity.
- Electrochemical analysis : Cyclic voltammetry to assess redox behavior at varying pH.
- Isolation of intermediates : Quench reactions at specific intervals (e.g., via LC-MS) to identify pH-sensitive intermediates like enolates .
Advanced: How do substituents on the cyclohexadiene ring influence the compound’s stability and bioactivity?
Answer:
- Electron-withdrawing groups (e.g., -F, -Cl) increase electrophilicity, enhancing reactivity with nucleophiles (e.g., thiols in enzyme binding).
- Hydroxyl groups introduce hydrogen-bonding capacity, affecting solubility and interactions with biological targets (e.g., kinases).
- Comparative assays : Synthesize analogs (e.g., 4-fluoro or 3-hydroxy derivatives) and evaluate stability (TGA/DSC) and bioactivity (enzyme inhibition assays) .
Advanced: What methodologies are used to assess the compound’s potential in drug discovery?
Answer:
- In vitro assays : Test cytotoxicity (MTT assay) and target binding (SPR or fluorescence polarization).
- ADMET profiling : Use Caco-2 cells for permeability and microsomal stability studies.
- Molecular docking : Simulate interactions with proteins (e.g., COX-2) to predict binding affinity and guide structural optimization .
Basic: How is this compound synthesized, and what are common pitfalls?
Answer:
A typical route involves Friedel-Crafts acylation of cyclohexa-1,5-diene with acetyl chloride in the presence of AlCl₃. Pitfalls:
- Over-acylation : Control stoichiometry to avoid diacetylated byproducts.
- Moisture sensitivity : Use anhydrous conditions to prevent catalyst deactivation.
- Workup : Neutralize AlCl³ carefully to avoid exothermic reactions .
Advanced: How can researchers mitigate thermal degradation during prolonged experiments?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
